(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring, a pyrrolidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a β-keto ester with hydrazine hydrate under reflux conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through the cyclization of an appropriate amine with a dihaloalkane.
Coupling Reactions: The final step involves coupling the pyrazole and pyrrolidine intermediates with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbonyl group, leading to alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The pyrazole and pyridine rings may facilitate binding through π-π interactions or hydrogen bonding with the target protein.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone
- (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone lies in its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the pyridine moiety at the 4-position, as opposed to the 3-position, can significantly alter its binding affinity and specificity towards biological targets.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-19(13-22-24(15)16-5-3-2-4-6-16)20(25)23-12-9-18(14-23)26-17-7-10-21-11-8-17/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSVNRVQGLGIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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